![molecular formula C19H16ClN5O2 B2571398 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide CAS No. 1286724-68-2](/img/structure/B2571398.png)

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

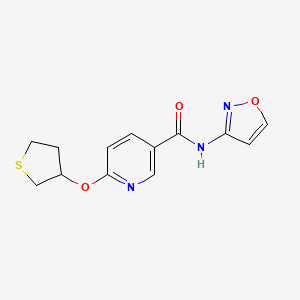

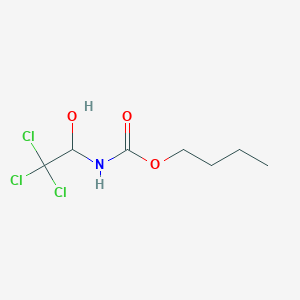

1,2,4-Triazoloquinazolines are a class of organic compounds that have been studied for their potential medicinal properties . They are characterized by a triazole ring fused to a quinazoline ring. The specific compound you mentioned also has an acetamide group attached, which could potentially influence its properties and biological activity.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoloquinazolines can be analyzed using techniques such as X-ray crystallography and spectroscopic methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoloquinazolines would depend on the specific substituents present on the molecule . For example, the presence of an acetamide group could potentially make the molecule more reactive towards certain reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoloquinazolines, such as their solubility, melting point, and stability, would depend on the specific substituents present on the molecule .

Scientific Research Applications

Synthesis and Potential as H1-antihistaminic Agents

Research has focused on synthesizing novel triazoloquinazolinone derivatives and testing their pharmacological properties, especially their H1-antihistaminic activities. Compounds within this class have been identified as promising leads for developing new antihistamines with potentially fewer side effects.

Innovative Synthesis : Novel triazoloquinazolinones, including those with ethylphenyl substitutions, are synthesized through cyclization reactions involving specific precursors such as hydrazinoquinazolinones with various carbon donors. This innovative approach has led to the creation of compounds with significant in vivo H1-antihistaminic activity, showing protective effects against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).

Pharmacological Investigations : Among the synthesized compounds, certain derivatives have emerged as more potent than established standards like chlorpheniramine maleate, offering substantial protection with minimal sedative effects. These findings underscore the potential of triazoloquinazolinone derivatives as leading compounds for further development into new classes of H1-antihistamines with reduced sedative properties (Alagarsamy et al., 2009).

Mechanism of Action

Triazoles

are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Quinazolines

are another class of compounds that have been found to show broad-spectrum antibacterial activity . They are also known to be used in the synthesis of a variety of pharmacologically active agents .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)10-25-19(27)24-11-21-16-9-13(20)5-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOWSZGVXHXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)